REACTION_CXSMILES
|
[C:1]([C:4]1[CH:5]=[C:6]([CH:10]=[C:11]([Br:14])[C:12]=1[OH:13])[C:7]([OH:9])=[O:8])(=[O:3])[CH3:2].S(Cl)(Cl)=O.[CH3:19]O>>[C:1]([C:4]1[CH:5]=[C:6]([CH:10]=[C:11]([Br:14])[C:12]=1[OH:13])[C:7]([O:9][CH3:19])=[O:8])(=[O:3])[CH3:2]
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Name
|
|
Quantity
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240 g
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Type
|
reactant
|
Smiles
|
C(C)(=O)C=1C=C(C(=O)O)C=C(C1O)Br
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Name
|
|
Quantity
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2 L
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Type
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reactant
|
Smiles
|
CO
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Name
|
|
Quantity
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68 mL
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Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
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Control Type
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UNSPECIFIED
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Setpoint
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80 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction mixture was cooled to room temperature
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Type
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CONCENTRATION
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Details
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concentrated
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Type
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ADDITION
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Details
|
diluted with DCM
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Type
|
WASH
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Details
|
The organic layer was washed with brine
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Type
|
DRY_WITH_MATERIAL
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Details
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dried over MgSO4
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Type
|
FILTRATION
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Details
|
filtered
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Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to afford a crude compound, which
|
Type
|
CUSTOM
|
Details
|
was purified on silica
|
Type
|
WASH
|
Details
|
eluting with 70% of DCM in petroleum ether
|
Type
|
CUSTOM
|
Details
|
The solvents were evaporated to dryness
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)C=1C=C(C(=O)OC)C=C(C1O)Br
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 108 g | |
YIELD: PERCENTYIELD | 42.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |